

# Friluglanstat for Endometriosis: A Technical Guide to a Novel Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Current treatment strategies often involve hormonal suppression, which can be associated with significant side effects and are not suitable for women desiring pregnancy. **Friluglanstat** (formerly NS-580), a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), represents a promising non-hormonal therapeutic approach. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical development of **Friluglanstat** for the treatment of endometriosis.

# Introduction to Endometriosis and the Role of Prostaglandin E2

Endometriosis affects an estimated 1 in 10 women of reproductive age worldwide. The pathophysiology is complex and involves hormonal, inflammatory, and immunological factors. A key mediator in the inflammatory cascade and pain signaling in endometriosis is Prostaglandin E2 (PGE2). PGE2 is produced in high levels within endometriotic lesions and the peritoneal fluid of women with endometriosis. It contributes to the disease through multiple mechanisms, including:



- Inflammation: Promoting the expression of pro-inflammatory cytokines and chemokines.
- Pain: Sensitizing peripheral nerve endings, leading to hyperalgesia.
- Estrogen Production: Stimulating the activity of aromatase, an enzyme that synthesizes estrogen within the endometriotic lesions themselves, creating a positive feedback loop that drives disease progression.
- Angiogenesis: Promoting the formation of new blood vessels that supply the ectopic lesions.
- Cell Proliferation and Invasion: Enhancing the survival and spread of endometrial cells.

# Mechanism of Action: Targeting mPGES-1 with Friluglanstat

**Friluglanstat** is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is the terminal synthase in the production of PGE2, converting the cyclooxygenase (COX)-derived intermediate, PGH2, specifically into PGE2.

By selectively inhibiting mPGES-1, **Friluglanstat** aims to reduce the pathological overproduction of PGE2 in endometriotic tissues without affecting the production of other prostanoids that may have protective physiological roles. This targeted approach is anticipated to offer a better safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs), which non-selectively inhibit COX enzymes and can be associated with gastrointestinal and cardiovascular side effects.

digraph "Friluglanstat\_Mechanism\_of\_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1 / COX-2", fillcolor="#F1F3F4", fontcolor="#202124"]; PGH2 [label="PGH2", fillcolor="#F1F3F4", fontcolor="#202124"]; mPGES1 [label="mPGES-1", fillcolor="#FBBC05", fontcolor="#202124"]; PGE2 [label="PGE2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Friluglanstat [label="Friluglanstat\n(NS-580)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherProstanoids [label="Other Prostanoids\n(PGI2, TXA2, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=oval,



style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Pain [label="Pain", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CellProliferation [label="Cell Proliferation", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

**Figure 1:** Simplified signaling pathway of **Friluglanstat**'s mechanism of action.

# Preclinical Evidence for mPGES-1 Inhibition in Endometriosis

Preclinical studies utilizing genetic knockout models and other mPGES-1 inhibitors have provided strong evidence for the therapeutic potential of this target in endometriosis.

### **Mouse Model of Endometriosis**

Studies in mice with a genetic deletion of the mPGES-1 gene (mPGES-1 knockout mice) have demonstrated a significant suppression of the growth of surgically induced endometriotic lesions. These studies have also shown a marked reduction in angiogenesis within the lesions, as evidenced by decreased microvessel density and reduced expression of Vascular Endothelial Growth Factor A (VEGF-A).

Table 1: Summary of Key Preclinical Findings in mPGES-1 Knockout Mouse Model



| Parameter         | Wild-Type Mice with<br>Endometriosis       | mPGES-1 Knockout Mice with Endometriosis    |
|-------------------|--------------------------------------------|---------------------------------------------|
| Lesion Growth     | Progressive growth of endometrial implants | Significantly suppressed growth of implants |
| Angiogenesis      | High microvessel density in lesions        | Markedly suppressed microvessel density     |
| VEGF-A Expression | Elevated levels in endometriotic tissue    | Significantly reduced expression            |

### **Rat Model of Endometriosis-Associated Pain**

A rat model of surgically induced endometriosis that develops dyspareunia (painful intercourse) has been used to evaluate the analgesic effects of mPGES-1 inhibitors. In these models, treatment with a selective mPGES-1 inhibitor demonstrated a significant reduction in pain-related behaviors.

Table 2: Efficacy of an mPGES-1 Inhibitor in a Rat Dyspareunia Model

| Treatment Group                   | Pain Response (Visceromotor Reflex) |
|-----------------------------------|-------------------------------------|
| Sham (No Endometriosis)           | Baseline                            |
| Endometriosis + Vehicle           | Increased pain response             |
| Endometriosis + mPGES-1 Inhibitor | Significantly reduced pain response |

Note: Specific quantitative data for **Friluglanstat** in these preclinical models is not publicly available. The data presented is based on studies of the target (mPGES-1) and other inhibitors.

## Clinical Development of Friluglanstat (NS-580)

Nippon Shinyaku is developing **Friluglanstat** for the treatment of endometriosis-associated pain. A late-phase II clinical trial has been conducted to evaluate its efficacy and safety.

## Phase II Clinical Trial (jRCT2031210685)



A dose-determination study of **Friluglanstat** in patients with endometriosis has been completed.[1][2]

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]
- Participants: 372 women aged 20 to 49 years with a clinical diagnosis of endometriosis and moderate to severe pelvic pain.[1][2]
- Treatment Arms:[1]
  - Friluglanstat 50 mg twice daily
  - Friluglanstat 100 mg twice daily
  - Friluglanstat 150 mg twice daily
  - Placebo twice daily
- Treatment Duration: 24 weeks.[1]
- Primary Outcome: To be assessed based on pain scores.
- Status: Recruitment is complete.[1]

As of the publication of this guide, the results of this Phase II clinical trial have not been publicly released. The findings from this study will be crucial in determining the future development of **Friluglanstat** for endometriosis.

# **Experimental Protocols Mouse Model of Surgically Induced Endometriosis**

This protocol is based on established methods for inducing endometriosis in mice to study lesion growth and angiogenesis.

digraph "Mouse\_Endometriosis\_Model\_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];



// Nodes Donor [label="Donor Mouse\n(e.g., Wild-Type or mPGES-1 KO)", fillcolor="#F1F3F4", fontcolor="#202124"]; UterineExcision [label="Uterine Horn Excision", fillcolor="#F1F3F4", fontcolor="#202124"]; TissuePrep [label="Endometrial Tissue Preparation\n(e.g., fragmentation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recipient [label="Recipient Mouse\n(e.g., Wild-Type or mPGES-1 KO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Surgical Implantation of\nEndometrial Tissue into\nPeritoneal Cavity", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment Period\n(e.g., Friluglanstat or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis of Endometriotic Lesions", fillcolor="#34A853", fontcolor="#FFFFFF"]; LesionSize [label="Lesion Size and Weight Measurement", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Histology [label="Histological Analysis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; AngiogenesisAssay [label="Angiogenesis Quantification\n(e.g., CD31 staining)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFAnalysis [label="VEGF-A Expression Analysis\n(e.g., qPCR, IHC)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Donor -> UterineExcision; UterineExcision -> TissuePrep; TissuePrep -> Implantation; Recipient -> Implantation; Implantation -> Treatment; Treatment -> Analysis; Analysis -> LesionSize; Analysis -> Histology; Analysis -> AngiogenesisAssay; Analysis -> VEGFAnalysis; }

**Figure 2:** Experimental workflow for the mouse model of endometriosis.

#### Methodology:

- Animal Preparation: Use adult female mice (e.g., C57BL/6 strain) for both donors and recipients. Synchronize the estrous cycle of the donor mice to the proestrus/estrus stage to ensure optimal endometrial tissue quality.
- Uterine Tissue Collection: Anesthetize the donor mouse and perform a laparotomy. Excise one uterine horn and place it in sterile, ice-cold phosphate-buffered saline (PBS).
- Endometrial Fragment Preparation: Open the uterine horn longitudinally and cut it into small fragments of a standardized size (e.g., 2x2 mm).



- Surgical Implantation: Anesthetize the recipient mouse and perform a laparotomy. Suture the endometrial fragments to the peritoneal wall or mesenteric vessels.
- Treatment Administration: After a recovery period, administer **Friluglanstat** or a vehicle control to the mice daily via oral gavage for a specified duration (e.g., 2-4 weeks).
- Lesion Analysis: At the end of the treatment period, euthanize the mice and excise the endometriotic lesions. Measure the size and weight of the lesions.
- · Histological and Molecular Analysis:
  - Histology: Fix the lesions in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to confirm the presence of endometrial glands and stroma.
  - Angiogenesis Quantification: Perform immunohistochemistry (IHC) using an antibody against CD31 (PECAM-1) to stain blood vessels. Quantify microvessel density by counting the number of stained vessels per high-power field.
  - VEGF-A Expression: Analyze VEGF-A expression levels in the lesions using quantitative real-time PCR (qPCR) for mRNA levels or IHC/ELISA for protein levels.

## **Rat Model of Endometriosis-Induced Dyspareunia**

This protocol is based on methods to assess visceral pain in a rat model of endometriosis.

digraph "Rat\_Dyspareunia\_Model\_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Induction [label="Induction of Endometriosis\nin Female Rats\n(Surgical Implantation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Development [label="Development of Endometriotic Lesions\nand Pain Symptoms (several weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Pain Assessment\n(Vaginal Distension)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment with Friluglanstat\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PostTreatment [label="Post-Treatment Pain Assessment\n(Vaginal Distension)", fillcolor="#34A853", fontcolor="#FFFFF"]; DataAnalysis [label="Data Analysis:\nComparison of Pain Responses", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];



// Edges Induction -> Development; Development -> Baseline; Baseline -> Treatment;
Treatment -> PostTreatment; PostTreatment -> DataAnalysis; }

Figure 3: Experimental workflow for the rat dyspareunia model.

#### Methodology:

- Induction of Endometriosis: Surgically induce endometriosis in adult female Sprague-Dawley rats as described in the mouse model protocol, adapting the procedure for the larger animal. Allow several weeks for the lesions to establish and for pain symptoms to develop.
- Assessment of Dyspareunia (Vaginal Distension):
  - Apparatus: Use a device that can apply controlled pressure via a small, inflatable balloon inserted into the vagina. The response can be measured as a visceromotor reflex (VMR) through electromyography (EMG) of the abdominal muscles or as a behavioral pain score.
  - Procedure: Acclimatize the rat to the testing apparatus. Insert the balloon into the vagina and inflate it to various pressures in a graded manner. Record the corresponding VMR or behavioral response at each pressure level.
- Treatment and Re-assessment: Administer Friluglanstat or a vehicle control and repeat the vaginal distension test at specified time points to assess the effect of the treatment on pain responses.

### **Conclusion and Future Directions**

**Friluglanstat**, through its targeted inhibition of mPGES-1, holds significant promise as a novel, non-hormonal treatment for endometriosis-associated pain. Preclinical data strongly support the role of mPGES-1 in the pathophysiology of endometriosis. The completion of the Phase II clinical trial is a critical milestone, and the forthcoming results will be instrumental in shaping the future of this therapeutic approach. Further research is warranted to fully elucidate the long-term efficacy and safety of **Friluglanstat** and its potential to modify the disease course of endometriosis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]
- 2. Clinical Development | Clinical Development | R&D | NIPPON SHINYAKU CO., LTD. [nippon-shinyaku.co.jp]
- To cite this document: BenchChem. [Friluglanstat for Endometriosis: A Technical Guide to a Novel Therapeutic Target]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610993#friluglanstat-for-endometriosis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com